7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
CAS No.:
Cat. No.: VC13520680
Molecular Formula: C11H11BrO2
Molecular Weight: 255.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrO2 |
|---|---|
| Molecular Weight | 255.11 g/mol |
| IUPAC Name | 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H11BrO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h3-4,6,8H,1-2,5H2,(H,13,14) |
| Standard InChI Key | LURAXAHWVHYZKT-UHFFFAOYSA-N |
| SMILES | C1CC2=C(CC1C(=O)O)C=C(C=C2)Br |
| Canonical SMILES | C1CC2=C(CC1C(=O)O)C=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
The molecular structure of 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid consists of a partially hydrogenated naphthalene core with a bromine substituent at the seventh position and a carboxylic acid group at the second position. The IUPAC name, 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, reflects this substitution pattern. Key molecular descriptors include:
-
Molecular Formula: C₁₁H₁₁BrO₂
-
Molecular Weight: 255.11 g/mol
-
SMILES Notation: C1CC2=C(CC1C(=O)O)C=C(C=C2)Br
The tetrahydronaphthalene scaffold imports partial planarity, while the bromine atom introduces steric and electronic effects that influence reactivity. X-ray crystallography of related compounds reveals that such structures often adopt chair-like conformations in the saturated ring, optimizing stability through minimized steric strain .
Synthesis and Industrial Preparation
Synthetic routes to 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically begin with tetrahydronaphthalene precursors. A common strategy involves:
-
Bromination: Electrophilic aromatic bromination at the seventh position using reagents like bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃).
-
Oxidation: Subsequent oxidation of a methyl or hydroxymethyl group at the second position to the carboxylic acid using potassium permanganate (KMnO₄) or chromium-based oxidants.
Industrial-scale production employs continuous flow reactors to enhance yield and purity, achieving >90% efficiency in optimized setups. Purification is accomplished via recrystallization or column chromatography, with final products characterized by NMR, HPLC, and mass spectrometry.
Table 1: Key Synthetic Parameters
| Parameter | Detail |
|---|---|
| Starting Material | 1,2,3,4-Tetrahydronaphthalene |
| Bromination Reagent | Br₂/FeBr₃ |
| Oxidation Reagent | KMnO₄ in acidic medium |
| Yield | 85–92% (lab scale) |
| Purity | ≥98% (HPLC) |
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by two functional groups: the aromatic bromine and the carboxylic acid.
Bromine-Dependent Reactions
The bromine atom participates in nucleophilic aromatic substitution (SNAr) with amines or alkoxides under catalytic conditions. For example, reaction with piperazine in dimethylformamide (DMF) at 80°C substitutes bromine with a piperazinyl group, forming derivatives with enhanced solubility.
Carboxylic Acid Reactions
The carboxylic acid undergoes standard transformations:
-
Esterification: Treatment with methanol and sulfuric acid yields the methyl ester, a precursor for further functionalization.
-
Amide Formation: Coupling with amines via EDC/HOBt activates the acid, generating amides with potential bioactivity .
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | CH₃OH, H₂SO₄, reflux | Methyl ester |
| Amide Coupling | EDC, HOBt, DIPEA, THF | Amide derivatives |
| SNAr | Piperazine, DMF, 80°C | Piperazinyl-substituted analog |
Biological Activities and Mechanisms
Research on structurally related tetrahydronaphthalene derivatives has revealed promising biological activities:
Antiproliferative Effects
In vitro studies demonstrate that brominated tetrahydronaphthalene derivatives inhibit cancer cell proliferation by targeting metabolic enzymes such as dihydrofolate reductase (DHFR). For instance, analog 4e (PMC study) exhibited an IC₅₀ of 18 nM against MCF-7 breast cancer cells . The carboxylic acid group enhances binding affinity through hydrogen bonding with enzyme active sites .
HIV-1 Protease Inhibition
Aminotetrahydronaphthalene carboxamides, such as inhibitor 4j, have shown potent activity against HIV-1 protease (Ki = 2.3 nM). X-ray crystallography confirms that the carboxylic acid forms hydrogen bonds with Asp29 and Asp30 residues, critical for viral replication .
Table 3: Biological Activity Data
| Compound | Target | IC₅₀/Ki | Cell Line/Enzyme |
|---|---|---|---|
| 4e | DHFR | 18 nM | MCF-7 |
| 4j | HIV-1 Protease | 2.3 nM | Recombinant enzyme |
Applications in Drug Design and Development
The compound’s versatility makes it a valuable scaffold in medicinal chemistry:
Anticancer Agents
Derivatives with modified P2 ligands (e.g., thiochromane carboxamides) exhibit improved pharmacokinetic profiles. For example, sulfone derivatives show enhanced blood-brain barrier penetration, enabling targeting of glioblastoma .
Antiviral Therapeutics
Incorporation of the tetrahydronaphthalene core into protease inhibitors improves resistance profiles against mutant HIV strains. Inhibitor 4k maintains efficacy against drug-resistant variants with mutations at positions 82 and 84 .
Comparison with Related Compounds
Structural analogs vary in substitution patterns and bioactivity:
-
7-Bromo-1-tetralone 1,2-ethandiol ketal (C₁₂H₁₃BrO₂): A spirocyclic derivative with a 1,3-dioxolane ring, used as a ketone-protected intermediate in synthesis .
-
7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (C₁₀H₁₁BrN·HCl): An amine derivative showing serotonin receptor affinity, highlighting the impact of functional group swaps on target selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume